6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride
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Overview
Description
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrobenzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring. This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). This step often requires the use of a strong base and a suitable solvent.
Amination: The final step involves the introduction of the amine group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds.
Scientific Research Applications
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyrimidine: A compound with similar trifluoromethyl functionality but a different core structure.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylindole: A compound with a trifluoromethyl group attached to an indole ring.
Uniqueness
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a dihydrobenzofuran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINLBZDBEILIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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